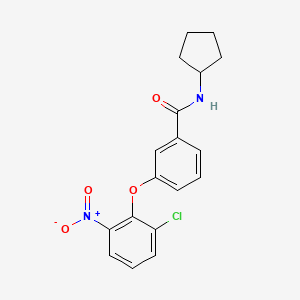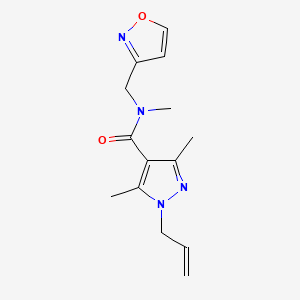![molecular formula C22H30O2 B5086785 1,1'-[1,6-hexanediylbis(oxy)]bis(2,3-dimethylbenzene)](/img/structure/B5086785.png)
1,1'-[1,6-hexanediylbis(oxy)]bis(2,3-dimethylbenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1'-[1,6-hexanediylbis(oxy)]bis(2,3-dimethylbenzene), commonly known as Bis(2,3-dimethylphenyl)hexane, is a chemical compound used in various scientific research applications. This compound has gained significant attention in recent years due to its unique properties and potential applications in different fields.
Mecanismo De Acción
The mechanism of action of Bis(2,3-dimethylphenyl)hexane is not well understood. However, studies have shown that it has a unique molecular structure that allows it to interact with other molecules in a specific way. This interaction can lead to changes in the properties of the molecules, which can be useful in various applications.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Bis(2,3-dimethylphenyl)hexane. However, studies have shown that it has low toxicity and is not mutagenic or carcinogenic. It has also been shown to have low skin irritation potential.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Bis(2,3-dimethylphenyl)hexane is its high purity and stability. This makes it an ideal compound for use in various laboratory experiments. However, its limited solubility in water can be a limitation in some applications.
Direcciones Futuras
There are several future directions for the research and application of Bis(2,3-dimethylphenyl)hexane. One potential application is in the development of new catalysts for chemical reactions. Additionally, it could be used in the synthesis of new dendrimers for drug delivery and gene therapy. Further studies are needed to fully understand the mechanism of action and potential applications of Bis(2,3-dimethylphenyl)hexane.
Conclusion:
In conclusion, Bis(2,3-dimethylphenyl)hexane is a unique compound with potential applications in various scientific research fields. Its high purity and stability make it an ideal compound for laboratory experiments. Although limited information is available on its biochemical and physiological effects, studies have shown that it has low toxicity and is not mutagenic or carcinogenic. Further research is needed to fully understand the mechanism of action and potential applications of Bis(2,3-dimethylphenyl)hexane.
Métodos De Síntesis
The synthesis method of Bis(2,3-dimethylphenyl)hexane involves the reaction of 2,3-dimethylphenylmagnesium bromide with 1,6-dibromohexane in the presence of a palladium catalyst. The resulting product is then purified through recrystallization. This method yields a high purity product with a yield of 80-85%.
Aplicaciones Científicas De Investigación
Bis(2,3-dimethylphenyl)hexane has been widely used in scientific research due to its unique properties. It has been used as a ligand in the synthesis of metal complexes for catalytic applications. It has also been used as a building block in the synthesis of dendrimers, which are highly branched polymers used in drug delivery and gene therapy. Additionally, Bis(2,3-dimethylphenyl)hexane has been used as a model compound for studying the properties of other similar compounds.
Propiedades
IUPAC Name |
1-[6-(2,3-dimethylphenoxy)hexoxy]-2,3-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O2/c1-17-11-9-13-21(19(17)3)23-15-7-5-6-8-16-24-22-14-10-12-18(2)20(22)4/h9-14H,5-8,15-16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUIXFJFUSKLLRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCCCCCOC2=CC=CC(=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(aminocarbonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5086708.png)
![3-[(2-bromophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5086709.png)
![1-[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]-N-(tetrahydro-2H-pyran-4-ylmethyl)methanamine](/img/structure/B5086718.png)


![4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5086726.png)
![N-cyclopentyl-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5086736.png)


![2-({3-[(4-carboxybutanoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B5086755.png)

![4-[2-(5-chloro-2-thienyl)-1-cyanovinyl]benzoic acid](/img/structure/B5086771.png)

![methyl N-[(5-bromo-2-{[3-(4-morpholinyl)propanoyl]amino}phenyl)(2-chlorophenyl)methyl]glycinate](/img/structure/B5086792.png)